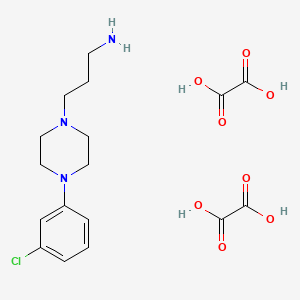
3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-amine dioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(3-Chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate: is a chemical compound that belongs to the class of piperazine derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate typically involves the reaction of 3-chlorophenylpiperazine with 3-chloropropanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.
Biology: In biological research, the compound is studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: The compound is investigated for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Industry: In the pharmaceutical industry, the compound is used as a building block for the synthesis of more complex molecules with therapeutic potential.
作用机制
The mechanism of action of 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate involves its interaction with neurotransmitter receptors in the brain. The compound acts as a selective antagonist at serotonin receptors, particularly the 5-HT1D receptor, which plays a role in the regulation of mood and anxiety. By blocking these receptors, the compound can modulate the release of serotonin and other neurotransmitters, leading to its potential therapeutic effects.
相似化合物的比较
- 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol hydrochloride
- 3-chloromethcathinone
Comparison: Compared to similar compounds, 3-(4-(3-chlorophenyl)-1-piperazinyl)-1-propanamine diethanedioate exhibits unique selectivity for the 5-HT1D receptor, making it a valuable tool in the study of serotonin-related pathways. Its structural features, such as the presence of the piperazine ring and the chlorophenyl group, contribute to its distinct pharmacological profile.
属性
分子式 |
C17H24ClN3O8 |
|---|---|
分子量 |
433.8 g/mol |
IUPAC 名称 |
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine;oxalic acid |
InChI |
InChI=1S/C13H20ClN3.2C2H2O4/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15;2*3-1(4)2(5)6/h1,3-4,11H,2,5-10,15H2;2*(H,3,4)(H,5,6) |
InChI 键 |
ZVLIDLZVJHMWRH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCN)C2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078438.png)
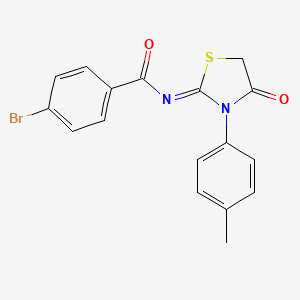
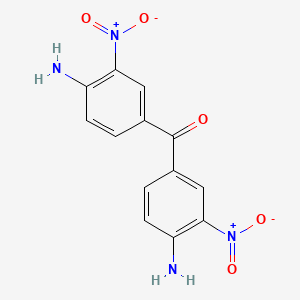
![(5Z)-3-Allyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078459.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15078466.png)
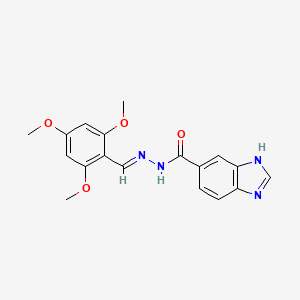
![4-{(2E)-2-[2-(8-bromo-6-hydroxy-3-methyl-2-oxo-2,3-dihydro-7H-purin-7-yl)ethylidene]hydrazinyl}benzoic acid](/img/structure/B15078468.png)
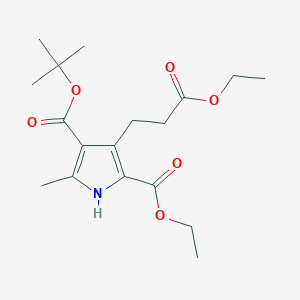

![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15078489.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B15078498.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078503.png)
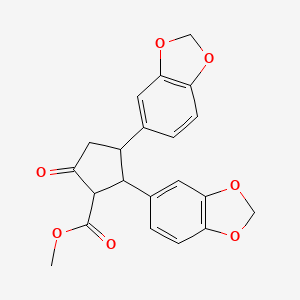
![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078519.png)
